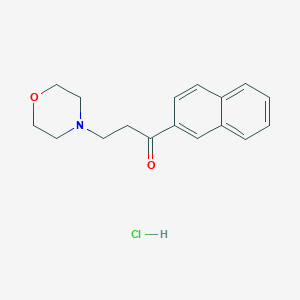

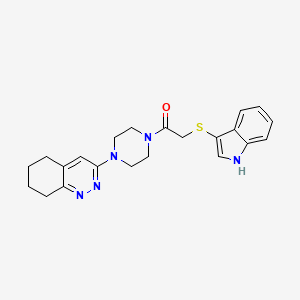

![molecular formula C19H22N6O B2355032 6-cyclopropyl-3-[(1-{7H-pyrrolo[2,3-d]pyrimidin-4-yl}piperidin-4-yl)methyl]-3,4-dihydropyrimidin-4-one CAS No. 2176201-15-1](/img/structure/B2355032.png)

6-cyclopropyl-3-[(1-{7H-pyrrolo[2,3-d]pyrimidin-4-yl}piperidin-4-yl)methyl]-3,4-dihydropyrimidin-4-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound “6-cyclopropyl-3-[(1-{7H-pyrrolo[2,3-d]pyrimidin-4-yl}piperidin-4-yl)methyl]-3,4-dihydropyrimidin-4-one” is a complex organic molecule. It contains a pyrimidine ring, which is a six-membered heterocyclic compound containing two nitrogen atoms . This compound is part of a larger class of compounds known as pyrrolo[2,3-d]pyrimidines . The molecular weight of this compound is 350.4 .

Applications De Recherche Scientifique

Multi-Targeted Kinase Inhibitors

This compound has been identified as a potential multi-targeted kinase inhibitor . It has shown promising cytotoxic effects against different cancer cell lines . Notably, it exhibited significant activity against EGFR, Her2, VEGFR2, and CDK2 enzymes . This suggests that it could be used in the treatment of various types of cancers.

Apoptosis Inducers

The compound has also been found to induce cell cycle arrest and apoptosis in HepG2 cells . This was accompanied by a notable increase in proapoptotic proteins caspase-3 and Bax, as well as the downregulation of Bcl-2 activity . This indicates its potential use in triggering programmed cell death in cancer cells.

Anticancer Activity

In vitro studies have shown that this compound has promising anticancer activity . It was found to be particularly active against MCF7, HePG2, and PACA2 cancer cell lines . This suggests its potential use in the development of new anticancer therapeutics.

Molecular Docking Studies

Molecular docking studies have indicated similar binding interactions between this compound and four enzymes, as observed with sunitinib . This highlights its potential as a promising candidate for further development as a multi-targeted kinase inhibitor with enhanced potency .

Gene Expression Regulation

At the gene expression level, P53, BAX, DR4 and DR5 were up-regulated, while Bcl2, Il-8, and CDK4 were down-regulated in treated MCF7 cells . This suggests that the compound could be used to regulate gene expression in cancer cells.

Cell Cycle Arrest

Compounds related to this one have been found to cause cell cycle arrest at the G1/S phase in MCF7 cells . This indicates its potential use in controlling the growth of cancer cells.

Induction of Apoptotic Death

Some compounds in this series have been found to induce the apoptotic death of MCF7 cells . This suggests that the compound could be used to trigger cell death in cancer cells.

DNA Fragmentation

The percentage of fragmented DNA was increased significantly in treated MCF7 cells . This indicates that the compound could be used to cause DNA damage in cancer cells, thereby inhibiting their growth.

Mécanisme D'action

Target of Action

The primary targets of this compound are various kinases, including EGFR, Her2, VEGFR2, and CDK2 . These kinases play crucial roles in cell signaling, growth, and proliferation, making them important targets in cancer treatment .

Mode of Action

The compound interacts with its kinase targets by binding to their active sites, inhibiting their activity . This inhibition disrupts the signaling pathways regulated by these kinases, leading to changes in cellular processes such as cell growth and division .

Biochemical Pathways

The compound affects several biochemical pathways due to its multi-targeted nature. By inhibiting EGFR, Her2, VEGFR2, and CDK2, it disrupts pathways involved in cell growth, proliferation, and survival . This disruption can lead to cell cycle arrest and apoptosis, particularly in cancer cells .

Result of Action

The compound’s action results in significant cytotoxic effects against various cancer cell lines . It has been shown to induce cell cycle arrest and apoptosis in HepG2 cells . This is accompanied by an increase in proapoptotic proteins such as caspase-3 and Bax, and a downregulation of the anti-apoptotic protein Bcl-2 .

Propriétés

IUPAC Name |

6-cyclopropyl-3-[[1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidin-4-yl]methyl]pyrimidin-4-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22N6O/c26-17-9-16(14-1-2-14)23-12-25(17)10-13-4-7-24(8-5-13)19-15-3-6-20-18(15)21-11-22-19/h3,6,9,11-14H,1-2,4-5,7-8,10H2,(H,20,21,22) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RLUMRZJMYNWMPF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=CC(=O)N(C=N2)CC3CCN(CC3)C4=NC=NC5=C4C=CN5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22N6O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

350.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-cyclopropyl-3-[(1-{7H-pyrrolo[2,3-d]pyrimidin-4-yl}piperidin-4-yl)methyl]-3,4-dihydropyrimidin-4-one | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[1-Amino-3-methoxy-3-(trifluoromethyl)cyclobutyl]methanol;hydrochloride](/img/structure/B2354949.png)

![N-[3,5-bis(trifluoromethyl)phenyl]benzamide](/img/structure/B2354956.png)

![N-(4-ethoxyphenyl)-2-(4-methoxyphenyl)-3-(propylthio)-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide](/img/structure/B2354958.png)

![7-Fluoro-3-[[1-[(2-methyl-1,3-thiazol-4-yl)methyl]piperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B2354961.png)

![(5R,7S)-N-(1-Cyanocyclopropyl)-1-ethyl-5,7-dimethyl-5,7-dihydro-4H-pyrano[3,4-c]pyrazole-3-carboxamide](/img/structure/B2354967.png)

![9-(3-methoxyphenyl)-1-methyl-3-(2-oxopropyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2354971.png)